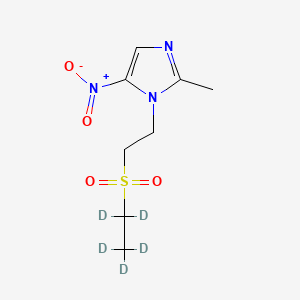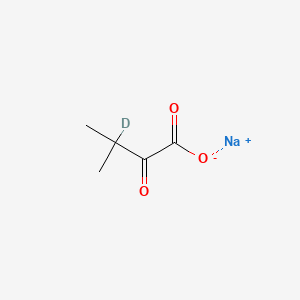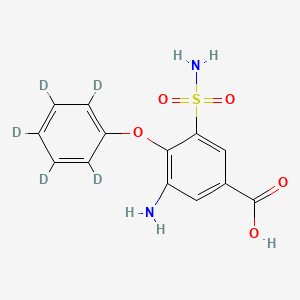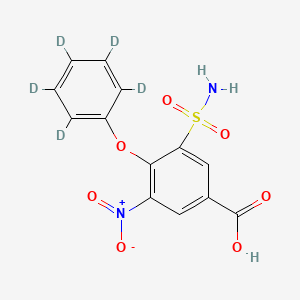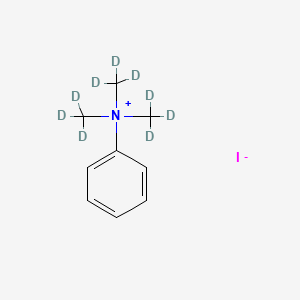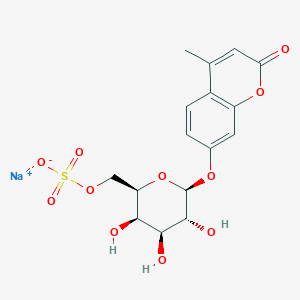
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt
Descripción general
Descripción
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt: is a complex organic compound with a molecular formula of C56H86NaO30S2 This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a chromenyl moiety
Mecanismo De Acción
Target of Action
The primary target of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt (4-MU-Gal-6S) is the enzyme N-acetylgalactosamine-6-sulphatase (GALNS) . GALNS plays a crucial role in the catabolism of keratan sulfate, a glycosaminoglycan involved in maintaining the structural integrity of various tissues .
Mode of Action
4-MU-Gal-6S is a fluorogenic substrate for GALNS . When cleaved by GALNS, it releases the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Biochemical Pathways
The action of 4-MU-Gal-6S is involved in the lysosomal degradation pathway of keratan sulfate . When GALNS activity is deficient, as in Morquio A disease, keratan sulfate accumulates in the lysosomes, leading to various pathological conditions .
Result of Action
The cleavage of 4-MU-Gal-6S by GALNS and the subsequent release of the fluorescent moiety 4-MU allows for the quantification of GALNS activity . This can be used to diagnose conditions such as Morquio A disease, a lysosomal storage disorder characterized by a deficiency in GALNS .
Action Environment
The action of 4-MU-Gal-6S is influenced by the pH of the environment . The fluorescence of the released 4-MU is pH-dependent, with different excitation maxima at low and high pH . Therefore, changes in environmental pH can influence the detection and quantification of GALNS activity.
Análisis Bioquímico
Biochemical Properties
The compound 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt is cleaved by the enzyme GALNS to release the fluorescent moiety 4-MU . This fluorescence is pH-dependent, with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for GALNS. The cleavage of this compound by GALNS can be used to assess the activity of this enzyme in a very small blood volume, providing insights into cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the enzyme GALNS. The compound serves as a substrate for GALNS, which cleaves it to release the fluorescent moiety 4-MU . This fluorescence can then be measured to quantify the activity of GALNS.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and sulfation. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its complexity and the specificity of its applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, with a focus on yield improvement and cost reduction.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chromenyl moiety can be reduced under specific conditions.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt has several scientific research applications, including:
Chemistry: Used as a model compound for studying complex glycosylation reactions and sulfation processes.
Biology: Investigated for its potential role in cellular signaling pathways due to its structural similarity to certain natural products.
Medicine: Explored for its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl phosphate
- Sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl nitrate
Uniqueness
The uniqueness of 4-Methylumbelliferyl beta-D-Galactopyranoside-6-sulfate Sodium Salt lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
sodium;[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O11S.Na/c1-7-4-12(17)26-10-5-8(2-3-9(7)10)25-16-15(20)14(19)13(18)11(27-16)6-24-28(21,22)23;/h2-5,11,13-16,18-20H,6H2,1H3,(H,21,22,23);/q;+1/p-1/t11-,13+,14+,15-,16-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTOBGQRIASILC-XNSOHGFJSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COS(=O)(=O)[O-])O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NaO11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)



